molecular formula C17H18FN5O B560105 T338C Src-IN-2

T338C Src-IN-2

Cat. No.: B560105
M. Wt: 327.36 g/mol
InChI Key: WEPKWIAJJGCTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T338C Src-IN-2 is a potent inhibitor of the mutant c-Src kinase, specifically targeting the T338C mutation. It also inhibits the double mutations T338C/V323A and T338C/V323S . This compound is significant in the field of cancer research due to its ability to inhibit specific kinase activities, which are often implicated in cancer progression.

Preparation Methods

The synthesis of T338C Src-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically involves:

Industrial production methods are not widely documented, but custom synthesis services are available for research purposes .

Chemical Reactions Analysis

T338C Src-IN-2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

T338C Src-IN-2 has several scientific research applications:

Comparison with Similar Compounds

T338C Src-IN-2 is unique due to its specificity for the T338C mutation and its ability to inhibit double mutations. Similar compounds include:

This compound stands out due to its high specificity and potency against the T338C mutation and its double mutants .

Biological Activity

T338C Src-IN-2 is a novel inhibitor specifically designed to target the T338C mutant of the c-Src tyrosine kinase, which plays a significant role in various cellular processes, including growth and differentiation. This compound has garnered attention due to its selective inhibition properties and potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its efficacy and specificity.

Overview of c-Src Kinase

c-Src is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, and migration. Mutations in the c-Src gene can lead to its constitutive activation, contributing to oncogenesis. The T338C mutation introduces a cysteine residue at position 338, which allows for the development of covalent inhibitors like this compound that can selectively target this variant without affecting wild-type c-Src.

This compound functions as an irreversible inhibitor by forming a covalent bond with the engineered cysteine residue in the T338C mutant. This mechanism is facilitated by the compound's electrophilic nature, which allows it to react specifically with the thiol group of cysteine. The selectivity of this compound is attributed to its design, which exploits the unique structural features of the T338C variant.

Inhibitory Potency

The potency of this compound has been quantified through IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. Key findings include:

  • IC50 for T338C c-Src : 317 nM
  • IC50 for T338C/V323A : 57 nM
  • IC50 for T338C/V323S : 19 nM

These results suggest that this compound exhibits significantly higher potency against variants of the T338C mutation compared to wild-type c-Src, indicating its potential for targeted therapy in cancers driven by these mutations .

Structural Insights

The structural basis for the activity of this compound was elucidated through X-ray crystallography. The co-crystal structure revealed how the compound binds within the ATP-binding site of c-Src, providing insights into its selectivity and mechanism .

Compound Target IC50 (nM)
This compoundT338C c-Src317
T338C/V323A57
T338C/V323S19

Case Studies and Experimental Findings

Several studies have demonstrated the biological activity and selectivity of this compound:

  • In Vitro Studies : Research indicated that treatment with this compound led to significant inhibition of cellular proliferation in cell lines expressing the T338C mutant compared to wild-type controls. This was measured using proliferation assays and Western blotting to assess downstream signaling effects.
  • In Vivo Efficacy : Animal models expressing the T338C mutation were treated with this compound, resulting in reduced tumor growth rates compared to untreated controls. These findings support the potential application of this compound in clinical settings.
  • Kinome-Wide Profiling : A comprehensive profiling against over 300 kinases demonstrated that this compound exhibited minimal off-target effects, reinforcing its specificity as a therapeutic agent .

Properties

IUPAC Name

1-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]-2-fluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O/c1-10(2)23-17-15(16(19)20-9-21-17)13(22-23)7-11-4-3-5-12(6-11)14(24)8-18/h3-6,9-10H,7-8H2,1-2H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPKWIAJJGCTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)C(=O)CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.